molecular formula C20H21N3O2S B2456568 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 897470-00-7

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2456568
CAS No.: 897470-00-7
M. Wt: 367.47
InChI Key: SNDCOKLJRVVTAU-UHFFFAOYSA-N
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Description

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a compound belonging to the benzothiazole family.

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-16-7-8-17-18(14-16)26-20(21-17)23-11-9-22(10-12-23)19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDCOKLJRVVTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antidepressant, with studies indicating its activity through serotonergic 5-HT1A and 5-HT2A/C receptors . Additionally, it has applications in the development of new drugs for various diseases, including neurological disorders .

Mechanism of Action

The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with serotonergic receptors. It mediates its antidepressant-like effects through the activation of 5-HT1A and 5-HT2A/C receptors . This interaction leads to changes in neurotransmitter levels and signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one include other benzothiazole derivatives and piperazine-containing molecules. For example, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been studied for their antibacterial activity . The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties, particularly its interaction with serotonergic receptors .

Biological Activity

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anti-tubercular agent and its mechanisms of action.

Chemical Structure and Properties

The compound features several important structural components:

  • Benzothiazole Ring: Known for its biological activity, the benzothiazole moiety can interact with various biological targets.
  • Piperazine Moiety: Enhances the compound's ability to cross biological membranes, potentially increasing bioavailability.
  • Phenylethanone Group: This group contributes to the compound's overall pharmacological properties.

Molecular Formula: C22H25N3O4S2
Molecular Weight: 441.58 g/mol

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition: The benzothiazole ring can modulate enzyme activity, which is critical in various metabolic pathways.
  • Receptor Binding: The piperazine structure may facilitate binding to receptors, influencing cellular responses.
  • Hydrogen Bonding: The sulfonyl group can participate in hydrogen bonding, stabilizing interactions with biological targets.

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis.

Case Study:
A study synthesizing various benzothiazole derivatives reported that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra. Notably, one derivative showed an IC90 of 40.32 μM, indicating promising anti-tubercular efficacy .

Cytotoxicity

In vitro evaluations have demonstrated that many benzothiazole derivatives exhibit low cytotoxicity on human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development .

Comparative Biological Activity Table

Compound NameIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
This compound3.73 - 4.0040.32Low
Benzothiazole Derivative A61.35 - 2.18Not reportedLow
Reference Drug (Isoniazid)VariesVariesModerate

Synthesis and Production

The synthesis of this compound typically involves a multi-step process:

  • Formation of Benzothiazole Ring: Achieved through condensation reactions.
  • Piperazine Ring Formation: Synthesized via reactions involving ethylenediamine.
  • Final Coupling Reaction: Combines the benzothiazole and piperazine structures with the phenylethanone moiety using suitable catalysts.

Q & A

Q. What are the standard synthetic routes for 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one, and what critical reaction conditions are required?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common route includes:

Condensation : Formation of the benzothiazole ring via cyclization of substituted thioureas or thioamides.

Piperazine coupling : Introduction of the piperazine moiety using nucleophilic substitution or coupling agents.

Ketone functionalization : Attachment of the phenylethanone group via Friedel-Crafts acylation or similar methods.
Key conditions :

  • Inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and facilitate coupling reactions .
  • Temperature control : Step-specific adjustments (e.g., reflux for cyclization, room temperature for coupling) to optimize yield .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Absolute configuration validation, though limited by crystal formation challenges .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis, particularly for scale-up?

Strategies include :

  • Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
  • Microwave-assisted synthesis : Reduced reaction times and improved selectivity for coupling steps .
  • Solvent optimization : Use of dichloromethane or THF for intermediates prone to hydrolysis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency .

Q. How should contradictory results in biological activity assays (e.g., IC50_{50}50​ variability) be systematically addressed?

Methodological approaches :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls across experiments .
  • Solubility checks : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
  • Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
  • Dose-response validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA) .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound’s pharmacological potential?

SAR workflow :

Substituent modification : Synthesize analogs with variations in:

  • Methoxy group position on benzothiazole .
  • Piperazine substituents (e.g., alkylation or aryl substitution) .

Biological screening : Test analogs against target enzymes (e.g., kinases) or disease models (e.g., cancer cell lines) .

Computational modeling : Docking studies (e.g., AutoDock) to predict binding interactions with receptors .

Pharmacophore mapping : Identify critical functional groups (e.g., ketone, benzothiazole) for activity .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Meta-analysis : Cross-reference published datasets to identify outliers or assay-specific variables (e.g., pH, temperature) .
  • Independent validation : Reproduce key experiments in a separate lab with blinded protocols .
  • Orthogonal assays : Use complementary techniques (e.g., fluorescence-based vs. luminescence assays) to confirm activity .

Experimental Design Considerations

Q. What controls and replicates are critical in pharmacological studies involving this compound?

  • Positive controls : Reference compounds with known activity (e.g., doxorubicin for cytotoxicity assays) .
  • Vehicle controls : Account for solvent effects (e.g., DMSO vs. saline) .
  • Biological replicates : Minimum of three independent experiments with technical triplicates .
  • Dose range : Test logarithmic concentrations (e.g., 1 nM–100 μM) to establish dose-response curves .

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